N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide
Description
N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a benzofuran ring, a pyrazole ring, and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-13(2)25-18-4-3-14(9-17(12)18)20-26(22,23)16-10-19-21(11-16)15-5-7-24-8-6-15/h3-4,9-11,15,20H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXOWSNDMILFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CN(N=C3)C4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although these effects require extensive validation through clinical studies.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, disrupting the normal function of the enzyme and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-carboxamide
- N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-thioamide
Uniqueness
Compared to similar compounds, N-(2,3-dimethyl-1-benzofuran-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
